Cefroxadin
Übersicht
Beschreibung
Cefroxadine is an orally available cephalosporin antibiotic. It shares structural properties with cefalexin and has a similar spectrum of activity . It was used in Italy but has since been withdrawn .
Synthesis Analysis
Cefroxadine can be prepared by several routes, including one in which the enol is methylated with diazomethane as a key step . A more involved route starts with phenoxymethylpenicillin sulfoxide benzhydryl ester . Another method involves reacting sodium-2-(cyclohexa-1,4-diene-1-yl)-2-((4-methoxy-4-oxobutan-2-yl)amino)acetate with pivaloyl chloride .Molecular Structure Analysis
Cefroxadine has a molecular formula of C16H19N3O5S and a molar mass of 365.4 g/mol . It contains 46 bonds in total, including 27 non-H bonds, 6 multiple bonds, 5 rotatable bonds, 6 double bonds, and 1 four-membered ring .Chemical Reactions Analysis
Cefroxadine is a cephalosporin antibiotic which produces a bactericidal effect on susceptible bacteria . It binds to and inhibits penicillin binding proteins (PBPs), disrupting the balance between the hydrolysis of peptidoglycan and the attachment of new units, leading to the destruction of the peptidoglycan layer .Physical And Chemical Properties Analysis
Cefroxadine has an oral bioavailability of 90%, a volume of distribution of 15 L, and is 10% bound to human plasma proteins . It is primarily eliminated in the urine (80-96%), has a serum half-life of 0.9-1.1 hours, a total body clearance of 340 mL/min, and a renal clearance of 250 mL/min .Wirkmechanismus
Target of Action
Cefroxadine, a cephalosporin antibiotic, primarily targets Penicillin-binding proteins (PBPs) . PBPs are enzymes found in the cell wall of bacteria and are involved in the synthesis of peptidoglycan, a crucial component of the bacterial cell wall .
Mode of Action
Cefroxadine binds to and inhibits PBPs . PBPs are responsible for catalyzing the transpeptidase reaction which cross-links the peptide side chains on the sugar residues of a peptidoglycan unit, adding the unit to the peptidoglycan layer . This disrupts the balance between the hydrolysis of peptidoglycan, in order to insert new peptidoglycan units, by murein hydrolase and the attachment of the new units which leads to overall destruction of the peptidoglycan layer .
Biochemical Pathways
The inhibition of PBPs disrupts the formation of the bacterial cell wall, leading to cell lysis and ultimately killing the bacteria . This is due to the loss of the peptidoglycan layer which results in the cell losing its resistance to the high osmotic pressure inside its membrane .
Pharmacokinetics
Cefroxadine has an oral bioavailability of 90% . It has a volume of distribution of 15 L and is 10% bound to human plasma proteins . The serum half-life is 0.9-1.1 h . The total body clearance is 340 mL/min and the renal clearance is 250 mL/min . It is primarily eliminated in the urine (80-96%) .
Result of Action
The result of Cefroxadine’s action is the bactericidal effect on susceptible bacteria . By disrupting the formation of the bacterial cell wall, it inhibits bacterial growth and ultimately eradicates the infection .
Wissenschaftliche Forschungsanwendungen
Antibakterielles Mittel
Cefroxadin ist ein Cephalosporin-Antibiotikum, das hauptsächlich zur Behandlung bakterieller Infektionen eingesetzt wird . Es hat eine bakterizide Wirkung auf empfindliche Bakterien .
Wirkmechanismus
This compound bindet wie andere Cephalosporin-Antibiotika an Penicillin-bindende Proteine (PBPs) und hemmt diese . PBPs sind für die Katalyse der Transpeptidase-Reaktion verantwortlich, die die Peptidseitenketten an den Zuckerresten einer Peptidoglykan-Einheit vernetzt und die Einheit zur Peptidoglykanschicht hinzufügt .
Störung der bakteriellen Zellwand
Durch die Bindung an PBPs stört this compound die Bildung der bakteriellen Zellwand, was zu einer Hemmung des bakteriellen Wachstums und letztendlich zur Eradikation der Infektion führt .
Hohe orale Bioverfügbarkeit
This compound hat eine orale Bioverfügbarkeit von 90%, was es zu einer wirksamen Wahl für die orale Verabreichung macht .
Renale Elimination
This compound wird hauptsächlich im Urin (80-96%) ausgeschieden, was für Patienten mit Nierenerkrankungen relevant sein kann .
Geringe Proteinbindung
This compound ist nur zu 10% an humane Plasmaproteine gebunden, was die Verteilung des Arzneimittels im Körper beeinflussen kann .
Kurze Halbwertszeit
Die Serumhalbwertszeit von this compound beträgt 0,9-1,1 Stunden, was die Dosierungsfrequenz beeinflussen kann .
Historische Verwendung und Zulassung
This compound wurde erstmals im Dezember 1982 in Japan zugelassen . Seine lange Geschichte der Verwendung zeigt, dass es strengen Tests und Bewertungen unterzogen wurde, um seine Sicherheit und Wirksamkeit zu belegen .
Biochemische Analyse
Biochemical Properties
Cefroxadine plays a crucial role in biochemical reactions by inhibiting the synthesis of bacterial cell walls. It interacts with penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan chains in bacterial cell walls. By binding to these proteins, Cefroxadine disrupts the formation of the cell wall, leading to bacterial cell lysis and death .
Cellular Effects
Cefroxadine affects various types of cells, particularly bacterial cells, by inhibiting cell wall synthesis. This inhibition leads to the disruption of cell signaling pathways, gene expression, and cellular metabolism in bacteria. The antibiotic’s action results in the loss of cell wall integrity, causing the bacterial cells to become susceptible to osmotic pressure and ultimately leading to cell death .
Molecular Mechanism
At the molecular level, Cefroxadine exerts its effects by binding to and inhibiting penicillin-binding proteins (PBPs). These proteins catalyze the transpeptidase reaction, which is crucial for cross-linking the peptide side chains on the sugar residues of peptidoglycan units. By inhibiting this reaction, Cefroxadine disrupts the balance between the hydrolysis of peptidoglycan and the attachment of new units, leading to the destruction of the peptidoglycan layer and bacterial cell lysis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cefroxadine can change over time. The antibiotic is relatively stable, with a serum half-life of approximately 0.9 to 1.1 hours. Over time, Cefroxadine is primarily eliminated through renal excretion. Long-term studies have shown that Cefroxadine maintains its bactericidal activity, although its effectiveness may decrease due to the development of bacterial resistance .
Dosage Effects in Animal Models
The effects of Cefroxadine vary with different dosages in animal models. At therapeutic doses, Cefroxadine effectively treats bacterial infections without causing significant adverse effects. At higher doses, toxic effects such as nephrotoxicity and hepatotoxicity may be observed. These effects highlight the importance of determining the appropriate dosage to balance efficacy and safety .
Metabolic Pathways
Cefroxadine is primarily metabolized in the liver and excreted through the kidneys. It interacts with various enzymes involved in its metabolism, including those responsible for its hydrolysis and conjugation. The metabolic pathways of Cefroxadine ensure its elimination from the body while maintaining its therapeutic efficacy .
Transport and Distribution
Cefroxadine is transported and distributed within cells and tissues through the bloodstream. It has a volume of distribution of approximately 15 liters and is about 10% bound to human plasma proteins. This distribution allows Cefroxadine to reach its target sites of infection and exert its bactericidal effects .
Subcellular Localization
The subcellular localization of Cefroxadine is primarily within the bacterial cell wall, where it interacts with penicillin-binding proteins. This localization is crucial for its bactericidal activity, as it allows Cefroxadine to inhibit cell wall synthesis effectively. The antibiotic’s structure and properties enable it to target specific compartments within bacterial cells, leading to their destruction .
Eigenschaften
IUPAC Name |
(6R,7R)-7-[[(2R)-2-amino-2-cyclohexa-1,4-dien-1-ylacetyl]amino]-3-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5S/c1-24-9-7-25-15-11(14(21)19(15)12(9)16(22)23)18-13(20)10(17)8-5-3-2-4-6-8/h2-3,6,10-11,15H,4-5,7,17H2,1H3,(H,18,20)(H,22,23)/t10-,11-,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDMOROXKXONCAL-UEKVPHQBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N2C(C(C2=O)NC(=O)C(C3=CCC=CC3)N)SC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CCC=CC3)N)SC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1022768 | |
Record name | Cefroxadine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1022768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Cefrixadine is a cephalosporin antibiotic, a class of β-lactam antibiotics similar to penicillins, which binds to and inhibits penicillin binding proteins (PBPs). PBPs are responsible for catalyzing the transpeptidase reaction which cross-links the peptide side chains on the sugar residues of a peptidoglycan unit, adding the unit to the peptidoglycan layer. This disrupts the balance between the hydrolysis of peptidoglycan, in order to insert new peptidoglycan units, by murein hydrolase and the attachment of the new units which leads to overall destruction of the peptidoglycan layer. With the loss of its peptidoglycan layer the cell also loses its resistance to the high osmotic pressure inside its membrane and lyses. | |
Record name | Cefroxadine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11367 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
51762-05-1 | |
Record name | Cefroxadine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51762-05-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cefroxadine [USAN:INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051762051 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cefroxadine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11367 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cefroxadine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1022768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cefroxadine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.157 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CEFROXADINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B908C4MV2R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.